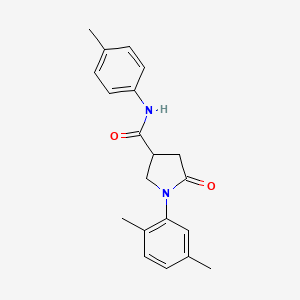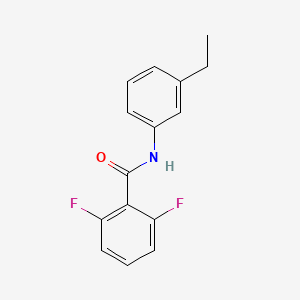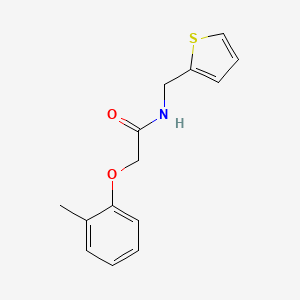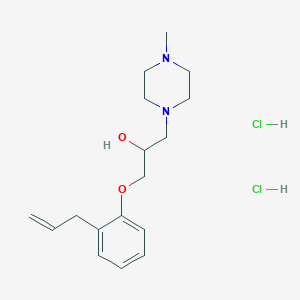![molecular formula C15H22N2O4 B4980165 butyl [(anilinocarbonyl)oxy]propylcarbamate CAS No. 313233-22-6](/img/structure/B4980165.png)
butyl [(anilinocarbonyl)oxy]propylcarbamate
描述
Butyl [(anilinocarbonyl)oxy]propylcarbamate, also known as BOC-ANP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BOC-ANP is a carbamate derivative of aniline, and its synthesis method involves the reaction of aniline with butyl chloroformate and propylamine.
作用机制
The mechanism of action of butyl [(anilinocarbonyl)oxy]propylcarbamate involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer, and its inhibition leads to the induction of apoptosis in cancer cells. butyl [(anilinocarbonyl)oxy]propylcarbamate also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer metastasis, and their inhibition by butyl [(anilinocarbonyl)oxy]propylcarbamate can prevent cancer cell migration and invasion.
Biochemical and Physiological Effects
butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to have minimal toxicity in normal cells and tissues. It does not affect the viability of non-cancerous cells, and its toxicity in vivo is low. butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cancer growth. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for cancer growth and metastasis.
实验室实验的优点和局限性
Butyl [(anilinocarbonyl)oxy]propylcarbamate has several advantages for lab experiments. It is easy to synthesize, and its yield and purity can be achieved through recrystallization. butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy, and its mechanism of action is well-understood. However, butyl [(anilinocarbonyl)oxy]propylcarbamate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate is sensitive to light and air, which can lead to its degradation.
未来方向
Butyl [(anilinocarbonyl)oxy]propylcarbamate has several potential future directions for scientific research. It can be conjugated with other compounds, such as antibodies or peptides, to target specific cells or tissues. butyl [(anilinocarbonyl)oxy]propylcarbamate can also be modified to improve its water solubility and stability. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate can be used in combination with other drugs to enhance its efficacy in cancer therapy. Further studies are needed to explore the potential of butyl [(anilinocarbonyl)oxy]propylcarbamate in drug delivery systems and its use in combination therapies for cancer treatment.
Conclusion
In conclusion, butyl [(anilinocarbonyl)oxy]propylcarbamate is a carbamate derivative of aniline that has gained significant attention in scientific research due to its unique properties. butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy, and its mechanism of action involves the inhibition of CAIX and MMPs. butyl [(anilinocarbonyl)oxy]propylcarbamate has minimal toxicity in normal cells and tissues and has several advantages for lab experiments. Further studies are needed to explore the potential of butyl [(anilinocarbonyl)oxy]propylcarbamate in drug delivery systems and its use in combination therapies for cancer treatment.
合成方法
The synthesis of butyl [(anilinocarbonyl)oxy]propylcarbamate involves the reaction of aniline with butyl chloroformate and propylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to obtain butyl [(anilinocarbonyl)oxy]propylcarbamate. The yield of the reaction is high, and the purity of the product can be achieved through recrystallization.
科学研究应用
Butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. butyl [(anilinocarbonyl)oxy]propylcarbamate works by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate has been studied for its potential use as a drug delivery system. It can be conjugated with other compounds, such as antibodies or peptides, to target specific cells or tissues.
属性
IUPAC Name |
butyl N-(phenylcarbamoyloxy)-N-propylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-5-12-20-15(19)17(11-4-2)21-14(18)16-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHKHDXVIZSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(CCC)OC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176318 | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313233-22-6 | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313233-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B4980108.png)

![3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate](/img/structure/B4980128.png)
![1-[2-(allyloxy)benzyl]-4-ethylpiperazine](/img/structure/B4980136.png)

![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)


![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)